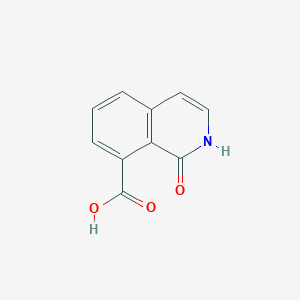
4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives, including structures similar to 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, often involves multistep chemical processes. For example, the synthesis of related pyridazinone compounds can be achieved through Friedel-Crafts acylation, cyclization of intermediary keto acids with hydrazine hydrate, and subsequent reactions with various reagents to introduce different substituents into the pyridazinone core (Soliman & El-Sakka, 2011). These methodologies highlight the versatility of pyridazinone synthesis, providing a foundation for the synthesis of 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone.
Molecular Structure Analysis
Molecular structure analysis of pyridazinone derivatives, such as 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, focuses on understanding the arrangement of atoms within the molecule. Studies on similar compounds have utilized techniques like X-ray diffraction to elucidate the crystal structure, revealing intra- and intermolecular hydrogen bonding and π-π interactions that stabilize the molecular and crystal structure (Balderson et al., 2007).
Chemical Reactions and Properties
Pyridazinones undergo various chemical reactions, reflecting their rich chemical properties. For instance, reactions with bromine or sulfuryl chloride can lead to halogenated derivatives, illustrating the compound's reactivity towards electrophilic halogenation (Schober & Kappe, 1990). Additionally, pyridazinones can participate in nucleophilic substitution reactions, enabling the introduction of diverse substituents and the synthesis of polysubstituted derivatives (Pattison et al., 2009).
Scientific Research Applications
Herbicide Action
4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives, similar to pyrazon, act as inhibitors of the Hill reaction and photosynthesis in plants. This mechanism is pivotal for their phytotoxicity, a property leveraged in herbicide development. For instance, the pyridazinone compound 6706, derived from pyrazon, inhibits chloroplast development and is resistant to metabolic detoxification in plants, making it significantly more effective than its precursor (Hilton et al., 1969).
Antihypertensive Properties
Pyridazinone derivatives, including 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, have shown potential as antihypertensive agents. These compounds, especially those with substitutions on the pyridone ring, exhibit activity as potassium channel activators, which can be beneficial in managing hypertension (Bergmann & Gericke, 1990).
Synthesis of Polyfunctional Systems
Pyridazinone scaffolds are useful in creating diverse polyfunctional systems through sequential nucleophilic substitution processes. These processes enable the synthesis of various disubstituted and ring-fused pyridazinone systems, which may have applications in drug discovery (Pattison et al., 2009).
Anticancer Activity
Recent research has also explored the synthesis of new pyridazinone derivatives with potential anticancer activity. These compounds, tested for their efficacy in inhibiting various cancer cell lines, have been evaluated for their role as anticancer, antiangiogenic, and antioxidant agents (Kamble et al., 2015).
Crop Protection
In the context of crop protection, pyridazinone derivatives have been integral in the development of herbicides and insecticides. Their nucleophilic displacement chemistry makes them suitable for synthesizing biologically active pyridazines, highlighting their significance in agriculture (Stevenson et al., 2005).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-pyrrolidin-1-yl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-6(5-10-11-8(7)13)12-3-1-2-4-12/h5H,1-4H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDGSEAYARKYIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)NN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352001 |
Source


|
| Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
CAS RN |
692749-93-2 |
Source


|
| Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


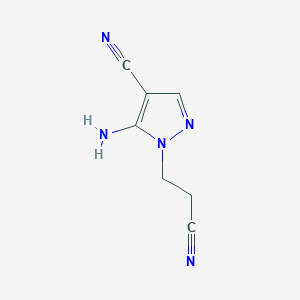
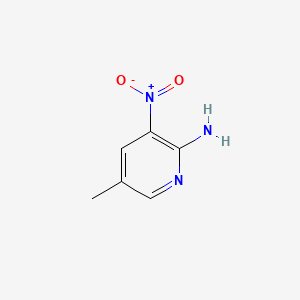

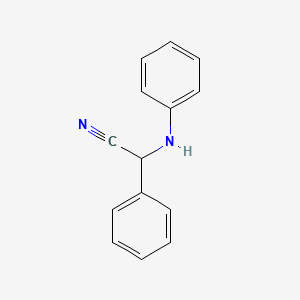


![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1269493.png)

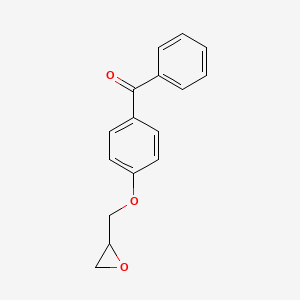
![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)
